[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine
Description
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a pyridin-2-yl group and a methanamine group at the 3-position.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-7-5-9(13-12-7)8-3-1-2-4-11-8/h1-5H,6,10H2 |
InChI Key |
ZTDCQWCLUYLIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazole Ring
The initial step involves synthesizing the 1,2-oxazole core, typically through cyclization of suitable precursors:
- Starting Material : Pyridine-2-carboxylic acid derivatives or nitriles.
- Reaction : Cyclodehydration with hydroxylamine derivatives or acyl chlorides under reflux conditions.
- Outcome : Formation of the 1,2-oxazole ring with a pyridin-2-yl substituent at position 5.
Functionalization at the 3-Position
The oxazole ring's 3-position can be functionalized via nucleophilic substitution or electrophilic addition:
- Method : Reaction with formaldehyde derivatives or halogenated compounds to introduce the methanamine group.
- Conditions : Reflux in ethanol or DMF with base catalysts such as potassium carbonate or sodium hydride.
Introduction of the Methanamine Group
The final step involves converting the 3-position substituent into a methanamine:
- Approach : Nucleophilic substitution with ammonia or methylamine derivatives.
- Reaction Conditions : Elevated temperature, often under pressure, in solvents like ethanol or acetonitrile.
Data Table Summarizing Preparation Methods
| Preparation Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization to form oxazole | Hydroxylamine, acyl chlorides | Reflux, 80-120°C | 60-85% | Requires dehydrating agents |
| Functionalization at 3-position | Formaldehyde, halogenated compounds | Reflux, in presence of base | 50-75% | Selective substitution |
| Amination to introduce methanamine | Ammonia, methylamine | Elevated temperature, pressure | 65-80% | Often requires catalytic conditions |
Chemical Reactions Analysis
Types of Reactions
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents under inert atmosphere.
Substitution: N-bromosuccinimide, phosphorus tribromide; reactions are usually carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Medicine
In medicine, derivatives of this compound are studied for their pharmacological properties. These compounds may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making them valuable in the development of new drugs .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s analogs differ primarily in the substituents on the oxazole ring and the aryl/pyridyl group. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analogs.
Key Observations:
Electronic Effects :
- Fluorine and chlorine substituents enhance lipophilicity and metabolic stability compared to the parent pyridyl group .
- Methoxy groups (e.g., 3-methoxyphenyl) improve solubility but may reduce membrane permeability .
Bioactivity Trends: Halogenated derivatives (e.g., 2,4-difluorophenyl) are often prioritized in drug discovery due to their enhanced binding affinity with hydrophobic enzyme pockets .
Biological Activity
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound characterized by the presence of both pyridine and oxazole rings. This unique structure contributes to its diverse biological activities, making it a candidate for various pharmacological applications. The compound's molecular formula is C_10H_10N_2O, and it has a molecular weight of approximately 175.19 g/mol.
Chemical Structure and Properties
The compound features a methanamine group attached to the oxazole ring, enhancing its potential for various chemical interactions. Its electronic structure allows for significant non-covalent interactions such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 175.19 g/mol |
| Structural Features | Pyridine and oxazole rings |
Biological Activity
The biological activity of this compound is notable due to its interactions with various molecular targets, including enzymes and receptors. Studies have shown that this compound can exhibit antimicrobial activity against a range of bacteria and fungi, as well as potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial effects. For instance, derivatives have been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents on the phenyl ring can enhance this activity by influencing solubility and binding interactions .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, derivatives have been noted for their ability to induce apoptosis and cell cycle arrest in breast cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
2. Receptor Modulation:
Interactions with various receptors could modulate signaling pathways crucial for cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of related compounds against bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that modifications in the substituents significantly affected antimicrobial potency.
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that certain derivatives could inhibit cell growth by inducing apoptosis at low micromolar concentrations.
Q & A
Q. What are the optimal reaction conditions for synthesizing [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine?
The synthesis typically involves cyclocondensation of precursors such as nitrile oxides and alkynes under controlled conditions. Key parameters include:
- Temperature : Maintained between 60–80°C to balance reaction rate and byproduct suppression.
- pH : Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of the pyridine and oxazole moieties .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) may accelerate oxazole ring formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., pyridyl proton signals at δ 8.5–9.0 ppm, oxazole protons at δ 6.5–7.5 ppm) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=N stretch in oxazole) and ~3300 cm⁻¹ (N-H stretch in methanamine) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C₉H₈N₃O: 174.0664) .
Q. How does the pyridyl substituent influence the compound’s electronic properties?
The pyridin-2-yl group introduces electron-withdrawing effects via conjugation with the oxazole ring, increasing the compound’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) and stabilizes charge-transfer complexes in material science applications .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:
- Purity Validation : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥95% purity .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies in triplicate to account for batch-to-batch variability.
- Control Experiments : Include structurally similar analogs (e.g., 3-chlorophenyl derivatives) to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. Key steps include:
- HOMO-LUMO Analysis : Identify reactive sites (e.g., oxazole C-3 position) for nucleophilic attack .
- Solvent Effects : Simulate solvation (e.g., PCM model for DMSO) to refine reaction pathways .
- Transition State Optimization : Validate predicted activation energies against experimental kinetic data .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement:
- Crystal Growth : Use slow evaporation (solvent: ethanol/water) to obtain diffraction-quality crystals.
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-H atoms; hydrogen positions are geometrically constrained .
Q. How does the compound interact with biological targets like kinases or GPCRs?
Mechanistic studies involve:
- Docking Simulations : AutoDock Vina screens against kinase ATP-binding pockets (PDB: 1ATP) to predict binding poses.
- Mutagenesis Assays : Replace key residues (e.g., Lys68 in EGFR) to confirm hydrogen bonding with the oxazole ring .
- SAR Analysis : Modify the methanamine group to assess impact on IC₅₀ values (e.g., methylation reduces solubility but enhances membrane permeability) .
Methodological Considerations
Q. What protocols mitigate oxidation of the methanamine group during storage?
- Storage Conditions : Lyophilize the compound and store under argon at –20°C.
- Stabilizers : Add 1% (w/w) ascorbic acid to aqueous solutions to prevent radical-mediated degradation .
- Purity Monitoring : Track oxidation via LC-MS (monitor m/z +16 for potential N-oxide formation) .
Q. How to design SAR studies for optimizing antimicrobial activity?
- Scaffold Diversification : Introduce halogens (e.g., Cl, F) at the pyridyl 4-position to enhance lipophilicity and biofilm penetration.
- In Silico Screening : Use QSAR models (e.g., CoMFA) to prioritize analogs with predicted MIC ≤ 2 µg/mL against S. aureus.
- In Vivo Validation : Test top candidates in murine infection models with pharmacokinetic profiling (e.g., t½, Cₘₐₓ) .
Data Interpretation and Troubleshooting
Q. Why might NMR spectra show unexpected splitting patterns?
Dynamic effects (e.g., restricted rotation of the pyridyl group) or trace metal impurities (e.g., Fe³⁺) can cause signal broadening. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
